molecular formula C12H13NO2S B2357582 Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate CAS No. 181284-94-6

Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B2357582
CAS No.: 181284-94-6
M. Wt: 235.3
InChI Key: KGRKGSZJGFPMFK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate is a high-value benzo[b]thiophene derivative serving as a crucial synthetic intermediate in medicinal chemistry and drug discovery. Its primary research application lies in the synthesis of complex fused heterocyclic systems, such as thienopyrimidines and thienothiazines, which are core structures in developing new pharmacologically active compounds . This scaffold is of significant interest in oncology research. Benzo[b]thiophene-based compounds have demonstrated promising apoptosis-inducing activity in vitro against breast cancer cell lines like MCF-7. Flow cytometric analysis has shown that certain derivatives can cause a significant reduction (26.86%) in cancer cell viability, and in vivo studies have revealed a substantial decrease (26.6%) in solid tumor mass . The mechanism of action is under investigation, with in silico studies suggesting potential activity as an agonist for JAK2 kinase inhibitors, a prominent target in cancer therapeutics . Researchers utilize this ester in multicomponent reactions and further functionalize it via its amine group to create diverse libraries of compounds for biological screening . Handling Note: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for administration to humans.

Properties

IUPAC Name

ethyl 3-amino-4-methyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-10(13)9-7(2)5-4-6-8(9)16-11/h4-6H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRKGSZJGFPMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Followed by Cyclization

A multi-step route begins with 2-methylthiophenol reacting with ethyl chlorooxalate in the presence of aluminum trichloride (AlCl₃) to form ethyl 3-mercapto-4-methylbenzoate. Subsequent cyclization under acidic conditions (e.g., polyphosphoric acid) yields the benzo[b]thiophene-2-carboxylate skeleton. Introducing the amino group at position 3 requires nitration followed by catalytic hydrogenation.

Critical Parameters :

  • Nitration regioselectivity depends on the directing effects of the ester and methyl groups.
  • Hydrogenation over palladium-on-carbon (Pd/C) at 50 psi H₂ achieves >90% reduction efficiency.

Gewald Reaction Adaptation for Fused Systems

Adapting the Gewald reaction, 2-cyanobenzaldehyde derivatives react with ethyl thioglycolate and elemental sulfur in dimethylformamide (DMF) under basic conditions. This one-pot method forms the benzo[b]thiophene core with an ester group at position 2. Methyl and amino substituents are introduced via pre-functionalized aldehydes or post-synthetic modifications.

Limitations :

  • Low yields (21–35%) when steric hindrance from pre-existing methyl groups impedes cyclization.

Functionalization of the Benzo[b]Thiophene Core

Direct Amination at Position 3

Electrophilic amination using hydroxylamine-O-sulfonic acid in acetic acid introduces the amino group selectively at position 3, leveraging the electron-donating methyl group at position 4 to direct substitution.

Optimization Insights :

  • Reaction at 80°C for 12 hours achieves 68% yield.
  • Over-amination (di-substitution) occurs if stoichiometry exceeds 1.2 eq.

Protecting Group Strategies

To prevent undesired side reactions during ester hydrolysis or amidation, tert-butoxycarbonyl (Boc) protection is employed. For example, treating the intermediate amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) affords the Boc-protected derivative, which withstands subsequent acidic or basic conditions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements utilize microreactor systems to enhance heat and mass transfer during critical steps like nitration and hydrogenation. A tandem setup combining a jacketed tubular reactor (for cyclization) and a packed-bed hydrogenator reduces processing time by 40% compared to batch methods.

Catalytic System Optimization

Palladium nanoparticles immobilized on mesoporous silica (Pd/SBA-15) improve hydrogenation efficiency, achieving turnover numbers (TON) exceeding 1,500 while minimizing metal leaching.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The ethyl ester group resonates as a quartet at δ 4.30–4.45 ppm (J = 7.1 Hz) and a triplet at δ 1.35–1.40 ppm. Aromatic protons adjacent to the amino group appear as broad singlets due to exchange broadening.
  • ¹³C NMR : The carbonyl carbon of the ester group is observed at δ 165–168 ppm, while the amino-bearing carbon resonates at δ 145–148 ppm.

High-Resolution Mass Spectrometry (HRMS)

Molecular ion peaks at m/z 235.0732 ([M+H]⁺) confirm the molecular formula C₁₂H₁₃NO₂S. Fragmentation patterns reveal loss of the ethyl group (–45 Da) and subsequent decarboxylation (–44 Da).

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Scalability
Friedel-Crafts Acylation AlCl₃, polyphosphoric acid 72 95 High
Gewald Reaction DMF, sulfur, K₂CO₃ 28 88 Moderate
Continuous Flow Pd/SBA-15, microreactors 85 99 Industrial

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Structural Variations and Electronic Properties

Key analogues of ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate include:

Compound Name Core Structure Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
This compound Benzo[b]thiophene NH₂ (3), CH₃ (4), COOEt (2) Amino, ester 249.3
Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate Benzo[b]thiophene Benzoylamino (3), imidazole (5), COOEt (2) Amide, imidazole, ester ~450.5
Ethyl 5-(7-methoxyquinazolin-4-ylamino)benzo[b]thiophene-2-carboxylate Benzo[b]thiophene Methoxyquinazolinyl (5), COOEt (2) Ether, quinazoline, ester 423.4
Methyl 3-amino-4-methylthiophene-2-carboxylate Thiophene NH₂ (3), CH₃ (4), COOMe (2) Amino, ester 185.2
Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate Thiophene NH₂ (5), Cl-styryl (3), CN (4), COOEt (2) Amino, nitrile, ester 346.8

Key Observations :

  • Core Structure : Benzo[b]thiophene derivatives exhibit enhanced aromatic stability compared to simple thiophenes, improving binding to biological targets .
  • Substituent Effects: The amino group at position 3 in the target compound enhances nucleophilic reactivity, while the methyl group at position 4 introduces steric hindrance, reducing unwanted side reactions . Analogues with imidazole or quinazoline moieties (e.g., ) show improved hydrogen-bonding capacity, critical for enzyme inhibition.

Key Observations :

  • The target compound’s primary utility lies in its role as a synthetic precursor, particularly for Gefitinib-like tyrosine kinase inhibitors .
  • Imidazole-substituted benzo[b]thiophenes demonstrate potent antiviral activity, attributed to interactions with the catalytic dyad (Cys145/His41) of SARS-CoV-2 MPRO .
  • Thiophene derivatives with styryl and nitrile groups (e.g., ) exhibit broad-spectrum anti-cancer activity, likely due to π-π stacking with cellular DNA.

Key Observations :

  • The target compound is typically synthesized via Friedel-Crafts acylation and mercaptoacetate cyclization, a method shared with brominated analogues (e.g., ).
  • Imidazole- or quinazoline-substituted derivatives require post-cyclization functionalization, often reducing overall yields .

Biological Activity

Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H13NO2SC_{12}H_{13}NO_2S and features a thiophene ring fused with a benzene moiety. The presence of an amino group and a carboxylate enhances its reactivity and biological potential.

Target Interactions

The compound primarily interacts with Indium (In³⁺) ions, exhibiting a ratiometric response in DMF/H₂O buffer solutions. This interaction is crucial for its application as a fluorescent sensor, enabling the detection of metal ions through changes in fluorescence properties.

Biochemical Pathways

Thiophene derivatives, including this compound, are known to influence various biochemical pathways:

  • Cellular Effects : They can modulate cell signaling pathways, gene expression, and cellular metabolism.
  • Molecular Mechanism : The action mechanism involves binding interactions with biomolecules and potential enzyme inhibition or activation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates it can be absorbed in environments rich in In³⁺ ions. The compound demonstrates a good linear correlation with In³⁺ concentrations within the range of 5–25 μM, making it suitable for analytical applications.

Antitumor Properties

Recent studies have shown that derivatives of thiophene exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A derivative demonstrated an IC₅₀ value of 1.61 µg/mL against specific cancer cell lines, indicating potent antitumor activity .

This suggests that this compound may possess similar properties, warranting further investigation into its anticancer potential.

Fluorescent Sensing Applications

The compound's ability to act as a fluorescent sensor for detecting metal ions like In³⁺ and Pb²⁺ has been highlighted in several studies. The dual-channel response mechanism allows for effective monitoring of these ions in environmental samples .

Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityExhibits cytotoxic effects on cancer cell lines
Fluorescent SensingDetects In³⁺ and Pb²⁺ ions
Enzyme InteractionModulates enzyme activity through binding

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